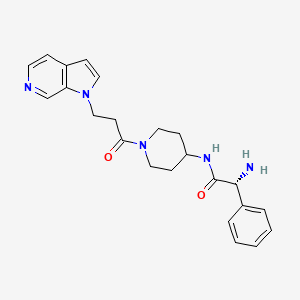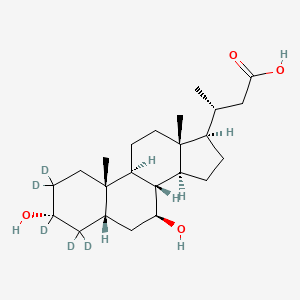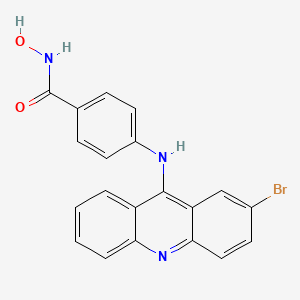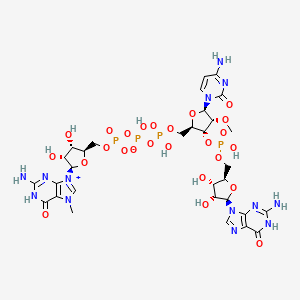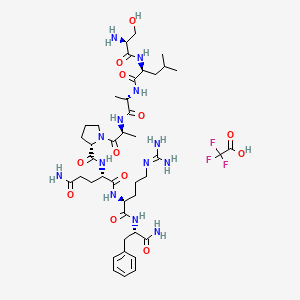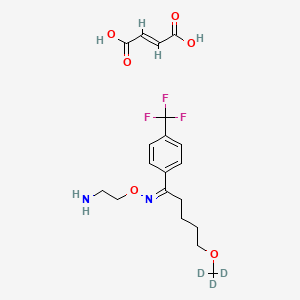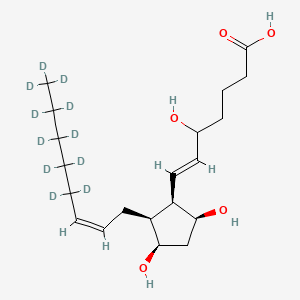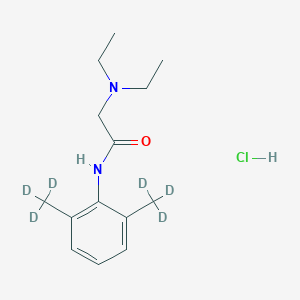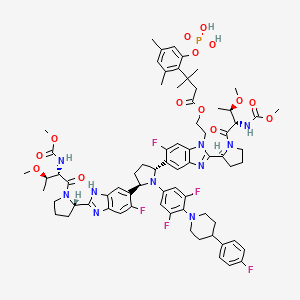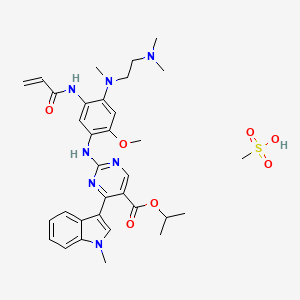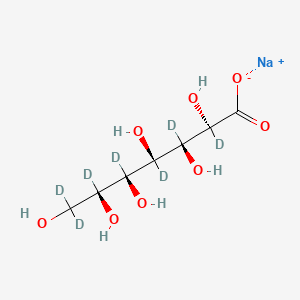
Triptolide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triptolide-d3 is a deuterated derivative of triptolide, a bioactive diterpene triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. Triptolide has been used for centuries in traditional Chinese medicine for its anti-inflammatory, immunosuppressive, and anti-cancer properties . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of triptolide due to the isotope effect, which can provide more stable and detailed insights.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triptolide-d3 involves the incorporation of deuterium atoms into the triptolide molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the triptolide structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized hydrogen-deuterium exchange processes or the use of deuterated reagents. The process would need to ensure high yield and purity of the final product, which may involve multiple purification steps such as chromatography .
化学反应分析
Types of Reactions: Triptolide-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized triptolide derivatives, while reduction can yield reduced forms of triptolide .
科学研究应用
Triptolide-d3 has a wide range of scientific research applications, including:
作用机制
Triptolide-d3 exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: Triptolide inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses.
Induction of Apoptosis: Triptolide induces apoptosis in cancer cells by activating various apoptotic pathways, including the mitochondrial pathway and the death receptor pathway.
Inhibition of Heat Shock Protein 70 (HSP70): Triptolide downregulates the expression of HSP70, a protein that helps protect cells from stress, thereby sensitizing cancer cells to apoptosis.
相似化合物的比较
Triptolide-d3 can be compared with other similar compounds, such as:
Celastrol: Another bioactive compound isolated from Tripterygium wilfordii Hook F., celastrol also exhibits anti-inflammatory and anti-cancer properties. triptolide is generally considered to have more potent biological activities.
Triptolide Derivatives: Various derivatives of triptolide have been synthesized to enhance its therapeutic properties and reduce toxicity. These derivatives often have modifications in the epoxide groups or other functional groups in the triptolide structure.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can provide more stable and detailed insights into the pharmacokinetics and metabolic pathways of triptolide. This makes it a valuable tool in scientific research for studying the effects and mechanisms of triptolide .
属性
分子式 |
C20H24O6 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
(1S,2S,4S,5S,7R,8R,9S,11S,13S)-13,15,15-trideuterio-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1/i7D2,11D |
InChI 键 |
DFBIRQPKNDILPW-HWPNWEPHSA-N |
手性 SMILES |
[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)O |
规范 SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
